

An In-depth Technical Guide to 4-*iodo*-3-*nitro*-1*H*-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-*iodo*-3-*nitro*-1*H*-pyrazole

Cat. No.: B1352806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **4-*iodo*-3-*nitro*-1*H*-pyrazole**. Given the limited direct experimental data on this specific molecule, this paper collates information on closely related analogues to provide a robust predictive and comparative analysis.

Core Physicochemical Properties

Quantitative data for **4-*iodo*-3-*nitro*-1*H*-pyrazole** is not readily available in the public domain. Therefore, a comparative summary of the experimental properties of the parent compounds, 4-iodopyrazole and 4-nitropyrazole, is presented below to provide a baseline for its expected characteristics.

Table 1: Comparative Physicochemical Properties of Substituted Pyrazoles

Property	4-iodopyrazole	4-nitropyrazole	4-iodo-3-nitro-1H-pyrazole (Predicted)
CAS Number	3469-69-0 [1] [2]	2075-46-9 [3] [4]	400753-02-8 [5] [6] [7] [8]
Molecular Formula	C ₃ H ₃ IN ₂ [1]	C ₃ H ₃ N ₃ O ₂ [3]	C ₃ H ₂ IN ₃ O ₂ [5] [7] [9]
Molecular Weight	193.97 g/mol [1]	113.07 g/mol [4]	238.97 g/mol [7]
Melting Point	108-110 °C [1] [2]	160-164 °C [4]	Data not available
Boiling Point	Data not available	290.30 °C [10]	Data not available
logP	1.7 [1]	0.6 (Computed) [3]	Data not available
pKa	Data not available	Data not available	Data not available
Solubility	Data not available	Limited solubility in water; more soluble in organic solvents like ethanol, acetone, and chloroform. [10]	Expected to have low aqueous solubility.

Synthesis and Experimental Protocols

While a direct and detailed experimental protocol for the synthesis of **4-iodo-3-nitro-1H-pyrazole** is not explicitly published, a reliable pathway can be inferred from the synthesis of its N-protected derivative, **1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole**. The following proposed protocol is adapted from established methods for the synthesis of substituted pyrazoles.

Proposed Synthesis of 4-iodo-3-nitro-1H-pyrazole

The synthesis can be envisioned as a two-step process starting from 3-nitropyrazole: iodination followed by deprotection (if a protecting group strategy is used). A more direct approach would be the nitration of 4-iodopyrazole.

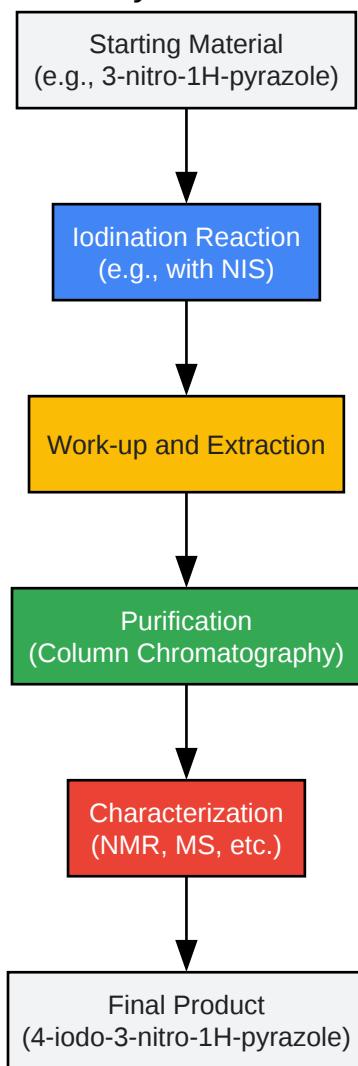
1. Iodination of 3-nitro-1H-pyrazole:

This method is based on the general principle of electrophilic substitution on the pyrazole ring.

- Materials: 3-nitro-1H-pyrazole, N-Iodosuccinimide (NIS), Acetonitrile (or other suitable aprotic solvent).
- Protocol:
 - Dissolve 3-nitro-1H-pyrazole in acetonitrile in a round-bottom flask.
 - Add N-Iodosuccinimide (1.1 to 1.5 equivalents) to the solution.
 - Stir the reaction mixture at room temperature to 50°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
 - Extract the product with an organic solvent such as ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield **4-iodo-3-nitro-1H-pyrazole**.

2. Nitration of 4-iodopyrazole:

This approach is based on the nitration of a pre-functionalized pyrazole core.


- Materials: 4-iodopyrazole, fuming nitric acid, sulfuric acid.
- Protocol:
 - Cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath.
 - Slowly add 4-iodopyrazole to the cooled nitrating mixture with constant stirring.
 - After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C). Monitor the reaction by TLC.

- Carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **4-iodo-3-nitro-1H-pyrazole**.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted pyrazole like **4-iodo-3-nitro-1H-pyrazole**.

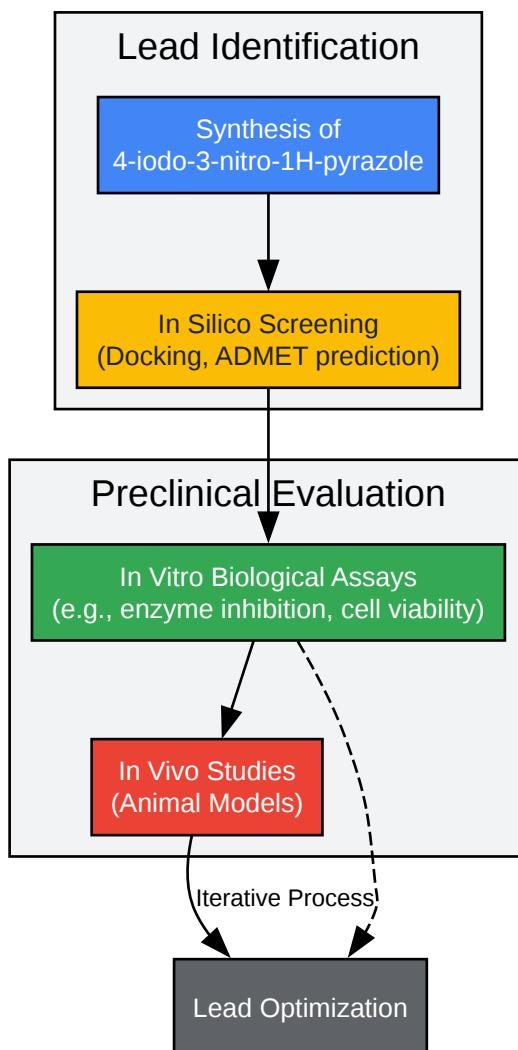
General Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of **4-iodo-3-nitro-1H-pyrazole**.

Biological and Pharmacological Context

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.^{[11][12][13][14]} They are core structural motifs in numerous pharmaceuticals. The introduction of nitro and iodo substituents can significantly modulate the biological activity of the pyrazole scaffold.


- General Activities of Pyrazoles: The pyrazole nucleus is associated with a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities.^{[11][12]}
- Role of Substituents:
 - The nitro group is a strong electron-withdrawing group that can enhance the biological activity of heterocyclic compounds. It is a common feature in many antimicrobial and anticancer agents.
 - The iodo group can increase the lipophilicity of a molecule, potentially improving its membrane permeability. It can also act as a halogen bond donor, influencing ligand-receptor interactions.

While specific studies on the biological activity of **4-iodo-3-nitro-1H-pyrazole** are not prominent in the literature, its structure suggests potential for investigation in various therapeutic areas, particularly as an intermediate for the synthesis of more complex bioactive molecules.

Logical Pathway for Drug Discovery

The following diagram illustrates a simplified, logical pathway for the investigation of a novel compound like **4-iodo-3-nitro-1H-pyrazole** in a drug discovery context.

Drug Discovery Pathway for Novel Pyrazoles

[Click to download full resolution via product page](#)

Caption: A logical workflow for the evaluation of **4-iodo-3-nitro-1H-pyrazole** in a drug discovery program.

Conclusion

4-iodo-3-nitro-1H-pyrazole is a substituted pyrazole with potential as a building block in medicinal chemistry and materials science. While direct experimental data on its physicochemical properties are scarce, a reasonable approximation of its characteristics and synthetic routes can be derived from related compounds. The presence of both iodo and nitro functionalities on the pyrazole core suggests that this molecule could be a valuable

intermediate for the development of novel bioactive agents. Further research is warranted to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-碘吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitro-1H-pyrazole 97 2075-46-9 [sigmaaldrich.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scbt.com [scbt.com]
- 8. 4-IODO-3-NITRO-1H-PYRAZOLE | 400753-02-8 [amp.chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-iodo-3-nitro-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352806#physicochemical-properties-of-4-iodo-3-nitro-1h-pyrazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com